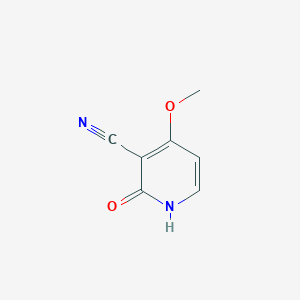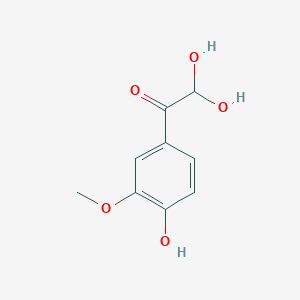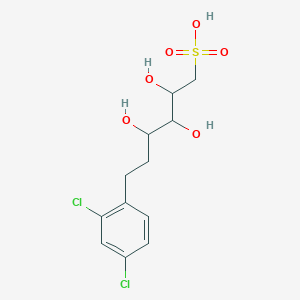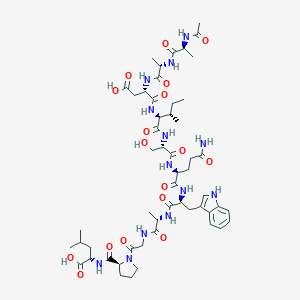
Hippocampal cholinergic neurostimulating peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hippocampal cholinergic neurostimulating peptide (HCNP) is a neuropeptide that is primarily expressed in the central nervous system. It is known to play an important role in cognitive function, learning, and memory. HCNP is synthesized in the brain and is involved in the regulation of cholinergic neurotransmission, which is essential for cognitive function.
作用机制
Hippocampal cholinergic neurostimulating peptide acts by binding to specific receptors on the nerve terminals, which leads to the release of acetylcholine. It also modulates the activity of beta-amyloid, which is thought to be involved in the development of Alzheimer's disease. Hippocampal cholinergic neurostimulating peptide is also involved in the regulation of other neurotransmitters, including dopamine and serotonin.
生化和生理效应
Hippocampal cholinergic neurostimulating peptide has been shown to have a number of biochemical and physiological effects. It enhances the release of acetylcholine, which is essential for cognitive function. It also modulates the activity of beta-amyloid, which is associated with the development of Alzheimer's disease. Hippocampal cholinergic neurostimulating peptide is also involved in the regulation of other neurotransmitters, including dopamine and serotonin. Additionally, Hippocampal cholinergic neurostimulating peptide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Hippocampal cholinergic neurostimulating peptide has been extensively studied in laboratory experiments, and it has a number of advantages and limitations. One advantage is that it is a well-characterized neuropeptide, and its synthesis and secretion are well understood. Additionally, Hippocampal cholinergic neurostimulating peptide has been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying cognitive function and neurodegenerative diseases. However, one limitation is that Hippocampal cholinergic neurostimulating peptide is difficult to study in vivo, as it is rapidly degraded in the bloodstream.
未来方向
There are a number of future directions for research on Hippocampal cholinergic neurostimulating peptide. One area of interest is the role of Hippocampal cholinergic neurostimulating peptide in the development of Alzheimer's disease, and whether it could be a potential target for therapeutic interventions. Another area of interest is the development of Hippocampal cholinergic neurostimulating peptide-based therapies for cognitive impairment and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of Hippocampal cholinergic neurostimulating peptide and its effects on other neurotransmitters.
合成方法
Hippocampal cholinergic neurostimulating peptide is synthesized in the brain and is derived from the precursor protein VGF (non-acronymic). The precursor protein is cleaved into smaller peptides, including Hippocampal cholinergic neurostimulating peptide, which is then transported to the nerve terminals. The synthesis and secretion of Hippocampal cholinergic neurostimulating peptide are regulated by various factors, including neuronal activity and neurotransmitters.
科学研究应用
Hippocampal cholinergic neurostimulating peptide has been extensively studied in the context of cognitive function, learning, and memory. It has been shown to enhance the release of acetylcholine, a neurotransmitter that is essential for cognitive function. Hippocampal cholinergic neurostimulating peptide has also been implicated in the pathogenesis of Alzheimer's disease, as it is known to modulate the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
属性
CAS 编号 |
140158-49-2 |
|---|---|
产品名称 |
Hippocampal cholinergic neurostimulating peptide |
分子式 |
C53H79N13O17 |
分子量 |
1170.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H79N13O17/c1-9-26(4)43(65-49(78)36(21-42(71)72)61-46(75)29(7)58-45(74)28(6)57-30(8)68)52(81)64-38(24-67)50(79)60-34(16-17-40(54)69)47(76)62-35(20-31-22-55-33-14-11-10-13-32(31)33)48(77)59-27(5)44(73)56-23-41(70)66-18-12-15-39(66)51(80)63-37(53(82)83)19-25(2)3/h10-11,13-14,22,25-29,34-39,43,55,67H,9,12,15-21,23-24H2,1-8H3,(H2,54,69)(H,56,73)(H,57,68)(H,58,74)(H,59,77)(H,60,79)(H,61,75)(H,62,76)(H,63,80)(H,64,81)(H,65,78)(H,71,72)(H,82,83)/t26-,27-,28-,29-,34-,35-,36-,37-,38-,39-,43-/m0/s1 |
InChI 键 |
CPPVONFJYMZZAP-AAMOZYCBSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
其他 CAS 编号 |
140158-49-2 |
序列 |
AADISQWAGPL |
同义词 |
L-Leucine, N-(1-(N-(N-(N-(N2-(N-(N-(N-(N-(N-acetyl-L-alanyl)-L-alanyl)-L-alpha-aspartyl)-L-isoleucyl)-L-seryl)-L-glutaminyl)-L-tryptophyl)-L-alanyl)glycyl)-L-prolyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



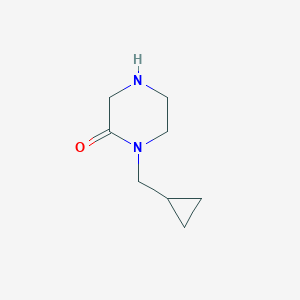
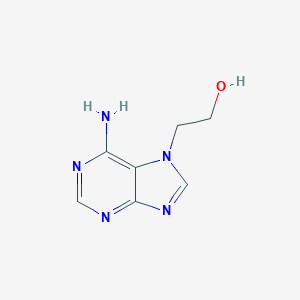
![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)
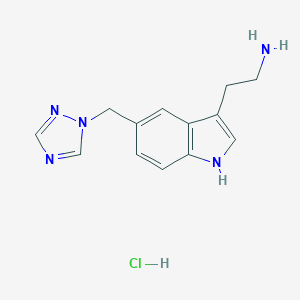
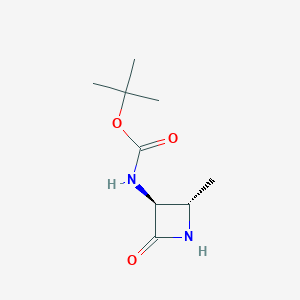
![[(2S,3S)-1-Methoxy-2-methyl-4-oxo-3-azetidinyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131544.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
![(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
